Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt Orexin A (17-33), truncated form of orexin A, acts as potent and selective peptide orexin OX1 receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 343268-91-7
VCID: VC0549370
InChI: InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Molecular Formula: C79H125N23O22
Molecular Weight: 1749

Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt

CAS No.: 343268-91-7

Cat. No.: VC0549370

Molecular Formula: C79H125N23O22

Molecular Weight: 1749

Purity: >97%

* For research use only. Not for human or veterinary use.

Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt - 343268-91-7

Specification

Description Orexin A (17-33), truncated form of orexin A, acts as potent and selective peptide orexin OX1 receptor antagonist.
CAS No. 343268-91-7
Molecular Formula C79H125N23O22
Molecular Weight 1749
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1
Standard InChI Key JPRBZUXULYLVPJ-HYNYKCRDSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Appearance White lyophilised solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator